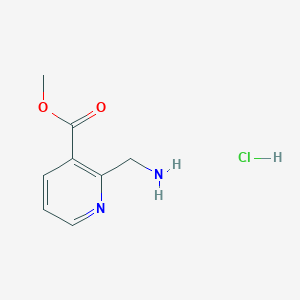

Methyl 2-(aminomethyl)nicotinate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQDCBSPMOIYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-(aminomethyl)nicotinate hydrochloride" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminomethyl)nicotinate is a bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, which incorporates a primary amine and a methyl ester on a pyridine scaffold, makes it a highly versatile building block for synthesizing a diverse range of biologically active compounds.[1][3] The nicotinic acid core is a well-established scaffold in drug discovery, with derivatives showing potential as antifungal, anti-inflammatory, and neuroactive agents.[4][5] This technical guide provides a comprehensive overview of the primary, field-proven synthetic pathways to Methyl 2-(aminomethyl)nicotinate and its subsequent conversion to the stable hydrochloride salt, intended as a practical resource for laboratory-scale preparation.

Physicochemical Properties

A summary of the key physicochemical properties for Methyl 2-(aminomethyl)nicotinate and its hydrochloride salt is presented below. The hydrochloride salt is often preferred in development settings due to its enhanced stability and solubility.[3]

| Property | Methyl 2-(aminomethyl)nicotinate (Free Base) | This compound | Source(s) |

| CAS Number | 734510-19-1 | 151509-01-2 | [6] |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ | [6] |

| Molecular Weight | 166.18 g/mol | 202.64 g/mol | [2][6] |

| Physical Form | Solid (inferred) | Solid | [2][6] |

| Storage Conditions | 2-8°C, Sealed in dry | 2-8°C, Inert atmosphere | [2][6] |

Overview of Primary Synthetic Strategies

Two principal and robust synthetic routes for the preparation of Methyl 2-(aminomethyl)nicotinate have been established in the literature.[1] The choice between these pathways often depends on the availability and cost of the starting materials, desired scale, and safety considerations.

-

Route 1: Halogenation-Amination Sequence: A two-step pathway starting from the commercially available 2-methylnicotinate methyl ester.

-

Route 2: Direct Nitrile Reduction: A more direct approach that involves the chemical reduction of a nitrile precursor, Methyl 2-cyanonicotinate.

The following diagram provides a high-level overview of these divergent synthetic strategies.

Caption: High-level overview of the two primary synthetic routes.

Route 1: Synthesis via Chlorination and Amination

This pathway is a classic strategy for functional group interconversion, transforming a relatively unreactive methyl group into a primary amine via a halogenated intermediate.[1]

Step 1.1: Chlorination of 2-Methylnicotinate Methyl Ester

Causality and Expertise: Direct conversion of the C-2 methyl group to an aminomethyl group is challenging. Therefore, a two-step process is employed. The methyl group is first converted into a chloromethyl group, introducing an excellent leaving group (chloride) for subsequent nucleophilic substitution. The described protocol utilizes an N-oxidation/rearrangement/chlorination sequence, which is a common method for activating methyl groups on pyridine rings.

Experimental Protocol:

-

N-Oxidation: To a solution of 2-methyl nicotinate methyl ester (1.0 eq) in dichloromethane, add m-chloroperbenzoic acid (m-CPBA, ~1.5 eq). The mixture is stirred at room temperature, typically overnight.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture's pH is adjusted to 7-8 using a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted further with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]

-

Chlorination: After filtration and solvent removal under reduced pressure, the resulting residue is treated with phosphorus oxychloride (POCl₃) and refluxed for several hours.[1] This step both chlorinates the methyl group and removes the N-oxide.

-

Final Work-up and Purification: Excess POCl₃ is carefully removed under vacuum. The residue is cautiously poured into ice water and neutralized to a weakly alkaline pH with solid sodium carbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude Methyl 2-(chloromethyl)nicotinate is then purified by flash column chromatography.[1]

Caption: Experimental workflow for the chlorination of 2-methylnicotinate.

Step 1.2: Amination of Methyl 2-(chloromethyl)nicotinate

Causality and Expertise: With a reactive chloromethyl intermediate in hand, the primary amine can be introduced. While direct amination with ammonia is possible, it risks forming secondary and tertiary amine byproducts due to over-alkylation. The Gabriel synthesis is a superior method for obtaining a clean primary amine.[1] It utilizes potassium phthalimide as an ammonia surrogate, which can only alkylate once, thus preventing byproduct formation.

Experimental Protocol (Gabriel Synthesis):

-

Alkylation: Dissolve Methyl 2-(chloromethyl)nicotinate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add potassium phthalimide and heat the mixture to drive the SN2 reaction. Monitor the reaction's completion by TLC.[1]

-

Hydrazinolysis: Once the alkylation is complete, remove the solvent under reduced pressure. Dissolve the resulting N-alkylated phthalimide intermediate in ethanol or methanol. Add hydrazine hydrate and reflux the mixture.[1] The hydrazine cleaves the phthalimide group, liberating the desired primary amine and forming a stable phthalhydrazide precipitate.

-

Work-up and Purification: After cooling, the phthalhydrazide byproduct is removed by filtration. The filtrate, containing the product, is concentrated. The crude product can be purified further by column chromatography or by proceeding directly to salt formation.[1]

Route 2: Synthesis via Nitrile Reduction

This pathway offers a more convergent and atom-economical approach, directly converting a cyano group into the target aminomethyl functionality in a single reductive step.[1]

Causality and Expertise: Catalytic hydrogenation is a highly effective and clean method for reducing nitriles to primary amines. The choice of catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is crucial for efficiency. During the reduction, partially reduced imine intermediates can react with the final amine product to form secondary amines. To suppress this side reaction, the hydrogenation is often performed in the presence of ammonia, which shifts the equilibrium away from secondary amine formation.[1]

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl 2-cyanonicotinate in a suitable solvent like methanol or ethanol. Add ammonia to the solution to act as a suppressant for secondary amine formation.[1]

-

Catalyst Addition: Carefully add a hydrogenation catalyst, such as Raney Nickel or 5-10% Palladium on carbon (Pd/C), to the solution under an inert atmosphere.[1]

-

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired level (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a set temperature (e.g., room temperature to 50°C) until hydrogen uptake ceases, which signals the completion of the reaction.[1]

-

Work-up: After depressurizing and purging the vessel with an inert gas, the catalyst is carefully removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude Methyl 2-(aminomethyl)nicotinate.[1]

Caption: Experimental workflow for the catalytic hydrogenation of a nitrile.

Final Step: Hydrochloride Salt Formation

Causality and Expertise: The free base of Methyl 2-(aminomethyl)nicotinate is often an oil or low-melting solid that can be difficult to handle and purify. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to store, weigh, and handle.[2][3] The salt formation is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the crude or purified Methyl 2-(aminomethyl)nicotinate free base in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.[2]

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (or a similar solvent) dropwise. The hydrochloride salt will precipitate out of the solution.[2]

-

Isolation: Collect the solid precipitate by filtration, wash it with a small amount of cold diethyl ether to remove any residual impurities, and dry it under vacuum to yield the final this compound.[2]

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-documented pathways. The choice between the halogenation-amination sequence and the direct nitrile reduction depends on factors such as starting material availability, scalability, and control over byproduct formation. The Gabriel synthesis variant of the amination route offers excellent control for producing a clean primary amine, while the nitrile reduction route provides a more direct and atom-economical alternative. Both routes culminate in a simple salt formation step to yield the stable and easily handled hydrochloride salt, a valuable intermediate for further research and drug development.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(aminomethyl)nicotinate Hydrochloride

Introduction

Methyl 2-(aminomethyl)nicotinate hydrochloride is a pyridine derivative that serves as a valuable and versatile building block in medicinal chemistry and drug development.[1][2] Its structure, which incorporates a primary amine, a methyl ester, and a pyridine scaffold, presents multiple reaction sites for synthetic elaboration.[1][2] This unique combination of functional groups makes it an attractive starting material for creating diverse molecular libraries and synthesizing complex, biologically active compounds.[2] Pyridine derivatives, in general, are foundational in pharmaceutical science, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including anti-infective, anti-inflammatory, and anti-cancer properties.[3][4][5]

This technical guide offers a comprehensive overview of the chemical and physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing synthesized data on its identity, synthesis, characterization, and handling. While specific biological data on this particular molecule is limited in the public domain, this guide also explores its potential applications by drawing logical inferences from structurally related nicotinic acid derivatives.[1][6]

Section 1: Core Chemical Identity and Physicochemical Properties

The hydrochloride salt of Methyl 2-(aminomethyl)nicotinate is generally preferred in research and development settings due to its enhanced stability and solubility compared to the free base.[7] The fundamental identifiers and properties are summarized below.

Table 1: Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride | [8] |

| CAS Number | 151509-01-2 | [1][8][9][10][11][12] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][6][9][10][11] |

| Molecular Weight | 202.64 g/mol | [1][6][9] |

| SMILES | O=C(OC)C1=C(CN)N=CC=C1.[H]Cl | [7][10] |

| InChI Key | YJQDCBSPMOIYHF-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid, White to off-white | [1][6] |

| Purity | Typically ≥97% | [1][9] |

| Storage Conditions | 2-8°C, Inert atmosphere, Sealed in dry environment |[1][6][10][13] |

Section 2: Synthesis and Purification

While detailed, peer-reviewed synthetic protocols for this compound are not widely published, its synthesis can be achieved through established organic chemistry transformations.[1][6] The following sections describe the most plausible synthetic routes.

Synthetic Route: Amination of a Halogenated Precursor

A practical and frequently cited hypothetical route begins with a brominated or chlorinated nicotinate ester.[1][2] The process involves a nucleophilic substitution reaction to introduce the amine, followed by salt formation to yield the stable hydrochloride product.

The causality behind this experimental design is straightforward:

-

Amination: The primary amine is introduced by displacing a good leaving group (e.g., bromide) with an amine source. Using a solution of ammonia in methanol provides a high concentration of the nucleophile and a polar solvent to facilitate the reaction.[1]

-

Work-up: An aqueous work-up with sodium bicarbonate is crucial to neutralize any hydrobromic acid byproduct and to remove excess ammonia, ensuring the free base of the desired product is extracted into the organic phase.[1]

-

Salt Formation: Conversion to the hydrochloride salt is performed to enhance the compound's stability and ease of handling. The precipitation from a non-polar solvent like diethyl ether ensures a high yield of the purified salt.[1]

Detailed Experimental Protocol: Synthesis

This protocol is based on general organic chemistry principles for similar transformations and should be optimized for specific laboratory conditions.[1]

Objective: To synthesize this compound from Methyl 2-(bromomethyl)nicotinate.

Materials:

-

Methyl 2-(bromomethyl)nicotinate

-

Ammonia (7N solution in Methanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hydrochloric acid (solution in diethyl ether)

Procedure:

-

Amination: Dissolve Methyl 2-(bromomethyl)nicotinate (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.[1]

-

To the stirred solution, add a 7N solution of ammonia in methanol (approx. 10 eq) dropwise.[1]

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

-

Work-up and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-(aminomethyl)nicotinate free base.[1]

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether.[1]

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.[1]

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under a vacuum to yield this compound as a solid.[1]

Caption: Workflow for the synthesis of Methyl 2-(aminomethyl)nicotinate HCl.

Section 3: Structural Elucidation and Characterization

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum (in a suitable deuterated solvent like DMSO-d₆ or D₂O) is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet corresponding to the three protons of the methyl ester (-OCH₃), and a singlet for the two protons of the aminomethyl group (-CH₂NH₂).[6]

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands confirming the presence of key functional groups. Expected peaks include N-H stretching from the amine, a strong C=O stretch from the ester, and C=C/C=N stretching vibrations from the pyridine ring.[6]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should reveal the molecular weight of the free base (C₈H₁₀N₂O₂) at approximately 166.18 g/mol , corresponding to the [M+H]⁺ ion.[1][6]

Detailed Experimental Protocol: Characterization

Objective: To confirm the identity and assess the purity of the synthesized product.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure and atom connectivity.[1]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Analyze using ESI-MS to determine the molecular weight and confirm the molecular formula by observing the mass-to-charge ratio (m/z) of the molecular ion.[1]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable method using an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like TFA).

-

Inject a sample solution to assess the purity, which is determined by the peak area percentage of the main component.[1]

-

Caption: Workflow for the characterization of synthesized product.

Section 4: Stability and Handling

Proper storage and handling are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

Stability and Storage

-

Storage Conditions: Suppliers recommend storing this compound at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][6][10][13] The container should be tightly sealed and kept in a dry, well-ventilated area to prevent degradation from moisture and air.[13]

-

Chemical Stability: While specific stability data is limited, studies on the structurally related methyl nicotinate show excellent stability in aqueous solutions stored at 4°C for extended periods (over two years), with the major degradation product being nicotinic acid.[14] This suggests that the ester linkage in this compound is reasonably stable under refrigerated conditions.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, so precautions are based on general protocols for related chemical structures and supplier recommendations.[6][13] The hazards of the related compound methyl nicotinate include skin irritation, serious eye irritation, and potential respiratory irritation.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) when handling the compound.[6][13]

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust.[6][13]

-

Handling Procedures: Avoid contact with skin and eyes.[13] Avoid generating dust.[18] Wash hands thoroughly after handling. Keep the compound away from incompatible materials like strong oxidizing agents.[13]

-

First Aid Measures:

Section 5: Potential Applications and Biological Context

While there is a lack of specific, peer-reviewed data on the biological activity of this compound, its structural features and classification suggest significant potential in drug discovery.[1][6]

Role as a Versatile Chemical Building Block

The compound's bifunctional nature—a nucleophilic primary amine and an ester on a pyridine core—makes it a highly valuable intermediate.[2] It is commercially listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[9] The pyridine ring is a common pharmacophore in medicinal chemistry, known to participate in hydrogen bonding with biological targets and enhance the pharmacokinetic properties of drug candidates.[5]

Inferred Biological Activity from Nicotinate Derivatives

The biological profile of this specific isomer is uncharacterized, but the activities of related nicotinic acid derivatives provide a logical starting point for investigation.

-

Vasodilation: Nicotinic acid and its esters are well-known for causing cutaneous vasodilation (flushing).[1][20] This effect is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2), which act on vascular smooth muscle to increase blood flow.[20][21] It is plausible that Methyl 2-(aminomethyl)nicotinate could exhibit similar properties.

-

Lipid Modification: At pharmacological doses, nicotinic acid alters plasma lipid profiles, notably by increasing high-density lipoprotein (HDL) cholesterol.[20][22] This action is mediated through the G protein-coupled receptor GPR109A (HCA₂).[20][22]

-

Other Potential Activities: Research on various nicotinic acid derivatives has explored their potential for anti-inflammatory, antifungal, and cardiovascular effects, highlighting the broad therapeutic potential of this chemical class.[1]

Caption: Inferred signaling pathway for nicotinate-induced vasodilation.

Conclusion

This compound is a chemical intermediate with significant potential for drug discovery and medicinal chemistry. This guide has consolidated the available information regarding its chemical identity, physicochemical properties, plausible synthetic routes, and analytical characterization methods. While its specific biological profile remains to be elucidated, its structural relationship to other bioactive nicotinates and its classification as a protein degrader building block mark it as a compound of high interest. Further research is necessary to fully explore its pharmacological activities and validate its potential as a precursor to novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. calpaclab.com [calpaclab.com]

- 10. 151509-01-2|this compound|BLD Pharm [bldpharm.com]

- 11. Synthonix, Inc > 151509-01-2 | this compound [synthonix.com]

- 12. This compound | 151509-01-2 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Nicotinic acid - Wikipedia [en.wikipedia.org]

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of Methyl 2-(aminomethyl)nicotinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Pharmacological Territory

Methyl 2-(aminomethyl)nicotinate hydrochloride stands as a pyridine derivative of significant interest within the landscape of medicinal chemistry. While its utility as a versatile synthetic building block is acknowledged, its intrinsic biological activity and mechanism of action remain largely uncharted in publicly available scientific literature.[1][2] This guide, crafted for the discerning researcher, ventures beyond the known, synthesizing available data on structurally related analogs to propose a cogent, testable hypothesis for its pharmacological function. We present not a static review, but a dynamic roadmap for investigation, complete with detailed experimental protocols designed to rigorously interrogate our proposed mechanism. Our core directive is to empower the scientific community to unlock the therapeutic potential of this enigmatic compound.

Section 1: The Central Hypothesis - A Tale of Two Pathways

The chemical architecture of this compound, featuring a nicotinic acid backbone, offers compelling clues to its potential biological targets. Its closest well-documented relative, methyl nicotinate, is known to exert its effects primarily through the prostaglandin signaling cascade, leading to vasodilation.[3][4][5] This established precedent forms the bedrock of our primary hypothesis.

Primary Hypothesis: this compound functions as a modulator of the prostaglandin pathway. Upon administration, we postulate that it either directly or indirectly stimulates the release of prostaglandins, particularly prostaglandin D2 (PGD2) and E2 (PGE2), from local tissues. This, in turn, activates prostanoid receptors on vascular smooth muscle cells, leading to vasodilation and potentially mediating anti-inflammatory and analgesic effects.[3][4] The presence of the aminomethyl group at the 2-position may influence its potency, selectivity, or metabolic stability compared to the parent methyl nicotinate.

Secondary Hypothesis: Given the nicotinic acid scaffold, a secondary, plausible mechanism involves interaction with nicotinic acetylcholine receptors (nAChRs). While less likely to be the primary mode of action for vasodilatory effects, certain nAChR subtypes are implicated in inflammation and pain signaling. Therefore, a comprehensive investigation should not discount a potential modulatory role at these receptors.

This guide will focus on providing the experimental framework to dissect the primary hypothesis, which is grounded in more direct analog evidence.

Section 2: Deconstructing the Mechanism - In Vitro Validation

To systematically test our primary hypothesis, a series of in vitro experiments are essential. These assays are designed to be self-validating, with each step providing a piece of the mechanistic puzzle.

Quantifying Prostaglandin Release

The cornerstone of our hypothesis is the compound's ability to induce prostaglandin release. An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this purpose.

Experimental Protocol: Prostaglandin E2 (PGE2) Release Assay

-

Objective: To quantify the release of PGE2 from a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) following treatment with this compound.

-

Materials:

-

HUVECs

-

Cell culture medium (e.g., EGM-2)

-

This compound (test compound)

-

Arachidonic acid (positive control)

-

Indomethacin (negative control, a COX inhibitor)

-

PGE2 ELISA kit

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment (for negative control): To a subset of wells, add indomethacin (e.g., 10 µM) and incubate for 1 hour.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Aspirate the old medium from the cells and add the compound-containing medium. Include wells with medium only (vehicle control) and arachidonic acid (e.g., 10 µM) as a positive control.

-

Incubation: Incubate the plates for a predetermined time course (e.g., 1, 4, and 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

ELISA: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of PGE2 in each sample using a standard curve. Compare the PGE2 levels in the test compound-treated wells to the vehicle control.

-

Interrogating the Cyclooxygenase (COX) Enzymes

To determine if the compound directly interacts with the enzymes responsible for prostaglandin synthesis, COX-1 and COX-2 inhibition assays are crucial.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Objective: To assess the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.

-

Materials:

-

COX-1 and COX-2 enzyme immunoassay (EIA) kit

-

Test compound dissolved in DMSO

-

Celecoxib (selective COX-2 inhibitor, reference drug)

-

Diclofenac (non-selective COX inhibitor, reference drug)

-

-

Procedure:

-

Assay Preparation: The assay is typically performed in a 96-well plate format as per the EIA kit manufacturer's protocol.

-

Compound Addition: Add various concentrations of the test compound and reference drugs to the appropriate wells.

-

Enzyme and Substrate Addition: Add the respective COX enzyme (COX-1 or COX-2) and arachidonic acid (substrate) to initiate the reaction.

-

Incubation and Detection: Incubate the plate for the recommended time, then add the developing reagents to stop the reaction and generate a colorimetric signal.

-

Data Analysis: Measure the absorbance using a plate reader. Calculate the IC50 values (the concentration required to inhibit 50% of the enzyme activity) from the concentration-response curves.

-

| Parameter | Hypothesized Outcome for Test Compound | Interpretation |

| PGE2 Release | Significant, dose-dependent increase compared to vehicle control. | Supports the hypothesis that the compound stimulates the prostaglandin pathway. |

| COX-1/COX-2 IC50 | High IC50 values (low potency) or no significant inhibition. | Suggests the compound does not directly inhibit COX enzymes, but rather acts upstream to cause substrate release. |

| Vasodilation in Aortic Rings | Dose-dependent relaxation of pre-constricted aortic rings. | Confirms a direct vasodilatory effect on vascular smooth muscle. |

| Paw Edema Reduction | Significant reduction in paw volume compared to the control group. | Indicates in vivo anti-inflammatory activity. |

| Increased Pain Threshold | Increased latency to response in the hot plate test or reduced writhing. | Demonstrates in vivo analgesic properties.[6][7] |

Section 3: From Benchtop to Biological Systems - Ex Vivo and In Vivo Corroboration

Positive in vitro results necessitate validation in more complex biological systems to confirm physiological relevance.

Ex Vivo Assessment of Vasodilation

The isolated tissue bath (aortic ring assay) provides a functional measure of a compound's direct effect on blood vessels.

Experimental Protocol: Aortic Ring Assay

-

Objective: To evaluate the vasodilatory effect of this compound on isolated rat aortic rings.

-

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Phenylephrine (vasoconstrictor)

-

Acetylcholine (endothelium-dependent vasodilator)

-

Sodium nitroprusside (endothelium-independent vasodilator)

-

Isolated tissue bath system with force transducers

-

-

Procedure:

-

Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

-

Mounting: Mount the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes. Check the viability of the endothelium by pre-constricting with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM).

-

Compound Testing: Pre-constrict the rings with phenylephrine. Once a stable contraction is achieved, add cumulative concentrations of the test compound to the bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction.

-

In Vivo Models of Inflammation and Nociception

To investigate the potential anti-inflammatory and analgesic effects suggested by the hypothesized mechanism, rodent models are indispensable.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Objective: To assess the in vivo anti-inflammatory activity of the test compound.

-

Procedure:

-

Administer the test compound or vehicle orally or intraperitoneally to groups of mice or rats.

-

After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

-

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Objective: To evaluate the peripheral analgesic activity of the test compound.[6][7]

-

Procedure:

-

Administer the test compound or vehicle to groups of mice.

-

After the pre-treatment period, inject a 0.6% solution of acetic acid intraperitoneally.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

-

Compare the number of writhes in the treated groups to the vehicle control group.

-

Section 4: Visualizing the Path Forward

To aid in conceptualizing the proposed mechanism and experimental workflows, the following diagrams are provided.

Caption: Hypothesized signaling pathway for this compound.

Caption: A logical workflow for the experimental investigation of the topic compound.

Conclusion: From Hypothesis to Discovery

The therapeutic potential of this compound remains a compelling unknown. This guide has laid out a foundational hypothesis, grounded in the pharmacology of its structural analogs, and provided a detailed, multi-faceted experimental strategy for its validation. By systematically progressing through the in vitro, ex vivo, and in vivo protocols detailed herein, researchers can effectively elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent for conditions involving inflammation, pain, or vascular dysfunction. The path from a chemical entity to a therapeutic reality is paved with rigorous, hypothesis-driven research, and this guide serves as the initial blueprint for that journey.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 4. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. ajol.info [ajol.info]

- 7. researchgate.net [researchgate.net]

Methyl 2-(aminomethyl)nicotinate Hydrochloride: A Comprehensive Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of Methyl 2-(aminomethyl)nicotinate hydrochloride (CAS Number: 151509-01-2), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's chemical identity, plausible synthetic pathways, and its prospective applications, grounded in the principles of organic chemistry and insights from related molecular structures. While comprehensive experimental data for this specific molecule is not widely published, this guide furnishes researchers, scientists, and drug development professionals with a robust framework for its utilization. We will delve into its physicochemical properties, propose detailed synthetic protocols with mechanistic underpinnings, and explore its potential as a scaffold for novel therapeutic agents. All information is supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

This compound presents itself as a strategically valuable intermediate in the lexicon of synthetic chemistry. Its structure is characterized by a pyridine ring substituted with a methyl ester and a primary aminomethyl group. This unique arrangement of functional groups—a nucleophilic primary amine and an electrophilic ester—on a biologically relevant pyridine core makes it a highly versatile scaffold for the construction of more complex molecular architectures.[1] The hydrochloride salt form enhances the compound's stability and solubility, rendering it more amenable to a variety of reaction conditions and formulation studies.[2]

The pyridine moiety is a ubiquitous feature in a vast number of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The presence of the aminomethyl group offers a reactive handle for amide bond formation, reductive amination, and other nucleophilic additions, while the methyl ester is amenable to hydrolysis or amidation to further diversify the molecular structure. Consequently, this compound is a key intermediate for the synthesis of compounds with potential therapeutic applications in areas such as neurological disorders, inflammation, and cardiovascular diseases.[2]

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 151509-01-2 | [3][4] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [3][4] |

| Molecular Weight | 202.64 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | 2-8°C, under an inert atmosphere, dry | [1][3] |

| Purity | Typically ≥97% | [4] |

Synthetic Pathways: A Mechanistic Perspective

While detailed, validated synthetic protocols for this compound are not extensively documented in peer-reviewed literature, its synthesis can be logically approached from commercially available precursors. Below are two plausible and mechanistically distinct synthetic routes.

Route 1: Synthesis from Methyl 2-(bromomethyl)nicotinate

This route involves a nucleophilic substitution reaction where the bromide is displaced by an amine source, followed by the formation of the hydrochloride salt.

Experimental Protocol (Hypothetical):

-

Amination: Dissolve Methyl 2-(bromomethyl)nicotinate (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0°C in an ice bath. To this stirred solution, add a 7N solution of ammonia in methanol (10 equivalents) dropwise.[3] Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3] Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

-

Purification and Salt Formation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude Methyl 2-(aminomethyl)nicotinate free base.[3] Dissolve the crude free base in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.[3]

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.[3]

Causality in Experimental Choices:

-

The use of a large excess of ammonia in methanol drives the reaction towards the desired primary amine and minimizes the formation of secondary and tertiary amine byproducts.

-

The initial cooling to 0°C helps to control the exothermicity of the reaction.

-

The aqueous sodium bicarbonate work-up neutralizes any excess acid and facilitates the extraction of the free base into the organic layer.

-

Formation of the hydrochloride salt not only purifies the compound through precipitation but also improves its stability for long-term storage.

References

An In-depth Technical Guide to Methyl 2-(aminomethyl)nicotinate Hydrochloride: A Versatile Scaffold for Drug Discovery

Abstract

Methyl 2-(aminomethyl)nicotinate hydrochloride is a pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug development.[1] Its unique bifunctional structure, incorporating both a primary amine and a methyl ester on a pyridine scaffold, presents a versatile platform for the synthesis of diverse and complex molecules.[2][3] This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and analytical methodologies. While specific biological data for this compound is limited in the public domain, we will explore the known activities of structurally related nicotinic acid analogs to infer its potential pharmacological profile and guide future research endeavors.[1][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular scaffolds are paramount. This compound offers a strategic advantage on both fronts. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The presence of a reactive aminomethyl group and a methyl ester at the 2 and 3 positions, respectively, allows for sequential or orthogonal functionalization, enabling the rapid generation of compound libraries for high-throughput screening.[1][2]

While extensive peer-reviewed studies on the specific biological activities of this compound are not yet available, the broader family of nicotinic acid derivatives has a rich history of pharmacological relevance, with members exhibiting anti-inflammatory, antifungal, and cardiovascular effects.[1][4][5] This guide will therefore synthesize the available chemical data for the title compound with the biological insights from its analogs to provide a holistic perspective for the research community.

Physicochemical Properties and Data Summary

The hydrochloride salt of Methyl 2-(aminomethyl)nicotinate is generally favored in research settings due to its enhanced stability and solubility.[6] The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 151509-01-2 | [1][6][7][8] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][3][6][8] |

| Molecular Weight | 202.64 g/mol | [1][3][6][8] |

| Physical Form | Solid, white to off-white | [1][3] |

| Purity | Typically ≥97% | [1][8] |

| Storage Conditions | 2-8°C, Inert atmosphere | [1][3] |

| IUPAC Name | methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride | [7] |

| SMILES | O=C(OC)C1=C(CN)N=CC=C1.[H]Cl | [6] |

Synthetic Pathways and Methodologies

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature.[3] However, based on fundamental principles of organic chemistry and documented routes for analogous compounds, two primary synthetic strategies can be proposed.[2]

Route 1: Halogenation and Amination of a Methylnicotinate Precursor

This common pathway commences with a commercially available 2-methylnicotinate ester and proceeds through a halogenated intermediate.[2]

Caption: Synthetic workflow for Route 1 via a chlorinated intermediate.

3.1.1. Experimental Protocol: Chlorination and Amination

This protocol is a representative example and may require optimization.

Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate [2]

-

To a solution of 2-methylnicotinate methyl ester (1.0 eq) in a suitable solvent, add N-chlorosuccinimide (NCS).

-

Initiate the reaction, for example, with AIBN or light.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, perform an aqueous work-up. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield Methyl 2-(chloromethyl)nicotinate.

Step 2: Amination to Methyl 2-(aminomethyl)nicotinate [1]

-

Direct Amination:

-

Dissolve Methyl 2-(chloromethyl)nicotinate (1.0 eq) in a solvent like dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add an excess of ammonia solution (e.g., 7N in Methanol, 10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude free base.

-

-

Alternative via Gabriel Synthesis: [2]

-

Dissolve Methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent like DMF and add potassium phthalimide.

-

Heat the mixture to facilitate the SN2 reaction, monitoring by TLC.

-

After completion, remove the solvent and dissolve the resulting N-alkylated phthalimide in ethanol or methanol.

-

Add hydrazine hydrate and reflux the mixture.

-

After work-up to remove the phthalhydrazide, the crude amine is isolated.

-

Step 3: Salt Formation [1]

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Route 2: Reduction of a Nitrile Precursor

An alternative strategy involves the reduction of a nitrile group, offering a more direct route to the aminomethyl functionality.[2]

Caption: Synthetic workflow for Route 2 via reduction of a nitrile.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Caption: General workflow for the characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include aromatic protons of the pyridine ring, a singlet for the methyl ester protons, and a singlet for the aminomethyl protons.[1][3]

-

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) can be used to determine the molecular weight and confirm the molecular formula.[1]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is crucial for assessing the purity of the final compound, with purity determined by the peak area percentage.[1][9]

Biological Activity and Potential Applications (Inferred from Analogs)

As previously noted, there is a lack of specific biological activity data for this compound in the public domain.[1][3][4] However, the extensive research on related nicotinic acid derivatives provides a strong basis for postulating its potential therapeutic applications.

Anti-inflammatory Potential

Many nicotinic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Some novel nicotinate derivatives have demonstrated potent and selective inhibition of COX-2, which is a key enzyme in inflammation and pain pathways.[5]

Table 2: In Vitro COX-1/COX-2 Inhibition by Nicotinate Derivatives [5]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3e | 10.21 | 0.16 | 63.8 |

| 4c | 11.52 | 0.09 | 128.0 |

| 4f | 12.83 | 0.08 | 160.4 |

| Celecoxib | 15.2 | 0.08 | 190.0 |

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[5]

This suggests that the Methyl 2-(aminomethyl)nicotinate scaffold could be a promising starting point for developing novel COX-2 inhibitors.

Antifungal Activity

Derivatives of 2-aminonicotinamide have shown potent in vitro antifungal activity, including against fluconazole-resistant strains of Candida albicans.[4][5] These compounds are thought to inhibit glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for fungal cell wall integrity.[4]

Table 3: Antifungal Activity of 2-Aminonicotinamide Derivatives [5]

| Compound | Target Organism | MIC₈₀ (µg/mL) |

| 11g | Candida albicans | 0.0313 |

| 11h | Candida albicans | 0.0313 |

| 11g | Fluconazole-resistant C. albicans | 0.0313 - 2.0 |

| 11h | Fluconazole-resistant C. albicans | 0.0313 - 2.0 |

Vasodilatory Effects

Other isomers of methyl nicotinate are well-known for their vasodilatory properties, causing localized cutaneous erythema.[1][10] This effect is primarily mediated by the release of prostaglandins (specifically Prostaglandin D2) and involves local sensory nerves.[10][11] While the 2-(aminomethyl) substitution may alter this activity, it remains a plausible area of investigation, particularly for topical applications.

Caption: Inferred mechanism of vasodilation by methyl nicotinate analogs.

Future Perspectives and Conclusion

This compound is a compound with considerable, yet largely untapped, potential in drug discovery.[1] Its value as a synthetic building block is clear, offering access to novel chemical space.[2] The primary challenge and opportunity lie in the systematic evaluation of its biological activity.

Future research should focus on:

-

Screening: Subjecting the compound and its derivatives to a broad range of biological assays, particularly those focused on inflammation, fungal infections, and cardiovascular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the amine and ester functionalities to establish clear SAR.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways for any identified bioactive derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. calpaclab.com [calpaclab.com]

- 9. benchchem.com [benchchem.com]

- 10. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

Navigating the Bioactivity of the Methyl 2-(aminomethyl)nicotinate Scaffold: A Technical Guide for Drug Discovery Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific biological activity data for Methyl 2-(aminomethyl)nicotinate hydrochloride. This technical guide, therefore, focuses on the known biological activities of structurally related compounds, particularly derivatives of nicotinic acid and 2-aminonicotinamide. The experimental protocols and quantitative data presented herein are derived from studies on these analogs and are intended to provide a contextual framework for researchers and drug development professionals interested in the potential of the Methyl 2-(aminomethyl)nicotinate scaffold.

Introduction to the Nicotinate Scaffold in Drug Discovery

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities. The pyridine ring of the nicotinate structure serves as a versatile scaffold for the development of novel therapeutic agents. Strategic modifications to this core have led to the discovery of compounds with anti-inflammatory, antifungal, vasodilatory, and enzyme-inhibitory properties. While direct biological data for this compound is not presently available, an analysis of its close structural relatives provides valuable insights into its potential pharmacological profile and illuminates promising avenues for future research. This guide synthesizes the current understanding of these related compounds to inform the rational investigation of the title compound.

Potential Therapeutic Applications Based on Analogous Compounds

The structural features of this compound—a pyridine core with an aminomethyl group at the 2-position and a methyl ester at the 3-position—suggest several plausible biological activities when compared to its analogs. The following sections explore these potential applications, detailing the established activities of related nicotinic acid derivatives.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Novel series of nicotinic acid derivatives have been synthesized and evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] Certain analogs have demonstrated highly potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain, while showing weaker inhibition of the constitutively expressed COX-1, suggesting a reduced risk of gastrointestinal side effects.[1][2]

Key Insights from Analog Studies:

-

Several nicotinic acid derivatives exhibit COX-2 inhibitory activity comparable to the standard drug, Celecoxib.[1]

-

The anti-inflammatory potential of these compounds has been confirmed in vivo using the carrageenan-induced rat paw edema model.[1]

-

Histopathological studies of potent analogs have shown a favorable gastric safety profile with no ulceration.[1]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Nicotinate Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3b | 9.24 | 0.15 | 61.6 |

| 3e | 10.21 | 0.16 | 63.8 |

| 4c | 11.52 | 0.09 | 128.0 |

| 4f | 12.83 | 0.08 | 160.4 |

| Celecoxib | 15.2 | 0.08 | 190.0 |

| Diclofenac | 1.25 | 0.21 | 5.95 |

| Indomethacin | 0.78 | 0.53 | 1.47 |

| Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[1] |

The data presented in Table 1 underscores the potential of the nicotinate scaffold for developing selective COX-2 inhibitors. The aminomethyl substitution in this compound could be explored for its influence on COX-2 binding and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for assessing the COX-1 and COX-2 inhibitory activity of a test compound, adapted from methodologies used for analogous nicotinic acid derivatives.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

Tris-HCl buffer (pH 8.0)

-

Glutathione, Hematin

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer containing necessary co-factors.

-

Incubation: In a 96-well plate, add the buffer, enzyme solution, and various concentrations of the test compound or reference inhibitor. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Reaction Termination: After a defined period (e.g., 2 minutes), stop the reaction by adding a solution of HCl.

-

PGE2 Quantification: Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: COX-2 Mediated Inflammation

The diagram below illustrates the inflammatory pathway involving COX-2 and the point of inhibition for nicotinic acid derivatives.

Caption: Inhibition of the COX-2 pathway by nicotinic acid derivatives.

Antifungal Activity: Targeting Fungal Cell Wall Integrity

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity.[3][4] These compounds were designed based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a crucial pathway for fungal cell wall integrity.[3] The presence of the 2-amino group on the pyridine ring appears to be a key feature for this activity.

Key Insights from Analog Studies:

-

Several 2-aminonicotinamide derivatives exhibit potent activity against Candida albicans, including fluconazole-resistant strains, with MIC80 values in the sub-micromolar range.[3][4]

-

The mechanism of action involves targeting the fungal cell wall and reducing the GPI anchor content on the cell surface.[3]

-

Structure-activity relationship studies indicate that substitutions on the amide nitrogen significantly influence antifungal potency.[3]

Table 2: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives

| Compound ID | Target Organism | MIC80 (µg/mL) |

| 11g | Candida albicans | 0.0313 |

| 11h | Candida albicans | 0.0313 |

| 11g | Fluconazole-resistant C. albicans | 0.0625 |

| 11h | Fluconazole-resistant C. albicans | 0.0625 |

| 11g | C. parapsilosis | 0.125 |

| 11h | C. parapsilosis | 0.25 |

| 11g | Cryptococcus neoformans | 0.0313 |

| 11h | Cryptococcus neoformans | 0.0313 |

| Data sourced from a study on novel 2-aminonicotinamide derivatives as antifungal agents.[3][4] |

Given that this compound shares the 2-aminomethyl pyridine core, it is a prime candidate for evaluation as a potential antifungal agent.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing and is appropriate for evaluating the minimum inhibitory concentration (MIC) of novel compounds.

Objective: To determine the MIC80 of this compound against various fungal strains.

Materials:

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Test compound (dissolved in DMSO)

-

Reference antifungal (e.g., Fluconazole)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Prepare a serial two-fold dilution of the test compound and reference drug in RPMI-1640 medium directly in the 96-well plates.

-

Inoculation: Add the standardized fungal inoculum to each well, including a drug-free growth control well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC80 is determined as the lowest concentration of the compound that causes an 80% reduction in turbidity (growth) compared to the growth control well, as measured by a spectrophotometer at a specified wavelength.

Conceptual Workflow: Investigating a Novel Nicotinate Derivative

The following diagram outlines a logical workflow for the initial biological characterization of a novel compound like this compound, based on the known activities of its analogs.

Caption: A logical workflow for the biological evaluation of the title compound.

Vasodilatory Effects: The Prostaglandin Pathway

Topically applied Methyl nicotinate, an isomer of the title compound, is a known rubefacient, inducing local cutaneous erythema through vasodilation.[5][6] Studies have elucidated that this effect is primarily mediated by the prostaglandin pathway and involves local sensory nerves.[5]

Key Mechanistic Insights:

-

The vasodilatory response to methyl nicotinate is significantly reduced by non-steroidal anti-inflammatory drugs (NSAIDs), indicating a dependency on cyclooxygenase activity and prostaglandin synthesis.[5]

-

Local anesthetics also diminish the response, suggesting the involvement of sensory nerve activation.[5]

-

The nitric oxide (NO) pathway does not appear to play a significant role in methyl nicotinate-induced vasodilation.[5]

This established mechanism for a closely related isomer provides a strong rationale for investigating this compound for similar properties, which could be relevant in topical formulations for pain relief or improving local blood flow.[6][7]

Conclusion and Future Directions

While the biological activity of this compound remains to be explicitly defined, the extensive research on its structural analogs within the nicotinic acid family provides a robust foundation for predicting its potential therapeutic applications. The evidence strongly suggests that this compound warrants investigation as a selective COX-2 inhibitor for anti-inflammatory applications and as an antifungal agent targeting the fungal cell wall. Its potential for vasodilatory effects should also be considered. The experimental protocols and workflows detailed in this guide offer a clear and logical path for the initial characterization of this promising scaffold. Future research should focus on synthesizing and systematically evaluating this compound in the assays described to validate these hypotheses and unlock its full therapeutic potential.

References

- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

Unlocking the Therapeutic Potential of Methyl 2-(aminomethyl)nicotinate hydrochloride: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminomethyl)nicotinate hydrochloride is a pyridine derivative with a chemical scaffold suggestive of diverse pharmacological potential.[1] However, a significant gap exists in the scientific literature regarding its specific biological activities and therapeutic targets.[2] This technical guide provides a comprehensive framework for elucidating the therapeutic promise of this compound. By leveraging structure-activity relationship (SAR) analyses of analogous nicotinic acid derivatives, we postulate potential therapeutic targets and outline a rigorous, multi-tiered experimental workflow for their identification and validation. This document serves as a roadmap for researchers, offering detailed protocols and a logical framework to navigate the early stages of drug discovery for this intriguing molecule.

Introduction: The Enigma of this compound

This compound is a small molecule characterized by a pyridine ring substituted with a methyl ester and an aminomethyl group.[3] Its hydrochloride salt form enhances stability and solubility, making it amenable to biological screening.[3] While its synthesis and basic physicochemical properties are documented, its biological profile remains largely unexplored.[1][4] The nicotinic acid core, however, is a well-established pharmacophore present in numerous therapeutic agents with a wide array of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[5][6] This structural relationship to known bioactive molecules strongly suggests that this compound may interact with valuable therapeutic targets.

This guide will first delve into the chemical characteristics of this compound, followed by an evidence-based postulation of its potential therapeutic targets by drawing parallels with structurally similar compounds. The core of this document is a detailed, phased experimental strategy for systematically identifying and validating these putative targets, complete with step-by-step protocols and data interpretation guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 151509-01-2 | [1][7] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1][8] |

| Physical Form | Solid | [1] |

| Storage Conditions | 2-8°C, Inert atmosphere | [1] |

Postulated Therapeutic Targets: An SAR-Guided Approach

The therapeutic potential of this compound can be inferred by examining the known biological activities of its structural analogs.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acid itself is the endogenous ligand for the G-protein coupled receptor GPR109A, but the broader family of nicotinic acid derivatives has been explored as modulators of nicotinic acetylcholine receptors (nAChRs).[9][10] These ligand-gated ion channels are implicated in a variety of neurological and inflammatory disorders.[10] The presence of the pyridine nitrogen and the aminomethyl group in this compound presents a structural motif that could potentially interact with nAChR binding sites.

Cyclooxygenase (COX) Enzymes

Several nicotinic acid derivatives have demonstrated potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[11][12] The anti-inflammatory potential of these compounds is a significant area of research.[13][14] The substitution pattern on the pyridine ring of this compound could favor binding to the active site of COX enzymes.

Other Potential Targets

Derivatives of nicotinic acid have also been investigated for a range of other biological activities, including:

-

Antifungal properties: Some 2-aminonicotinamide derivatives inhibit fungal cell wall biosynthesis.[13]

-

Cardiovascular effects: Nicotinic acid is a well-known lipid-lowering agent, and its derivatives often exhibit vasodilatory properties.[6][9]

-

Enzyme inhibition: Various aminomethyl and alkoxymethyl derivatives have been studied as inhibitors of enzymes like carbonic anhydrase and cholinesterases.[14]

Experimental Workflow for Target Identification and Validation

A systematic approach is crucial to unravel the therapeutic targets of this compound. The following multi-phase workflow provides a comprehensive strategy.

Caption: A three-phase workflow for the identification and validation of therapeutic targets.

Phase 1: In Silico and High-Throughput Screening

Objective: To computationally predict potential binding partners of this compound.

Methodology:

-

Molecular Docking:

-

Protocol:

-

Obtain the 3D structure of this compound from a chemical database or generate it using molecular modeling software.

-

Prepare a library of 3D structures of potential protein targets (e.g., nAChR subtypes, COX-1, COX-2).

-

Perform molecular docking simulations using software like AutoDock or Glide to predict the binding affinity and pose of the compound within the active sites of the target proteins.

-

Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize potential targets.

-

-

-

Pharmacophore Modeling:

-

Protocol:

-

Identify a set of known active ligands for a specific target family (e.g., COX-2 inhibitors).

-

Generate a pharmacophore model that represents the key chemical features required for biological activity.

-

Screen the 3D structure of this compound against the pharmacophore model to assess its fit.

-

-

Objective: To experimentally screen this compound against a panel of diverse biological targets.

Methodology:

-

Biochemical Assays:

-

Protocol (Example: COX Inhibition Assay):

-

Prepare assay plates containing recombinant human COX-1 and COX-2 enzymes.

-

Add arachidonic acid as the substrate.

-

Add varying concentrations of this compound.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA-based detection method.

-

Calculate the percent inhibition of enzyme activity at each compound concentration.

-

-

-

Cellular Assays:

-

Protocol (Example: nAChR Functional Assay):

-

Use a cell line stably expressing a specific nAChR subtype (e.g., α7 nAChR).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Add this compound at various concentrations.

-

Stimulate the cells with a known nAChR agonist (e.g., acetylcholine).

-

Measure the change in intracellular calcium levels using a fluorescence plate reader.

-

Determine if the compound acts as an agonist, antagonist, or allosteric modulator.

-

-

Phase 2: Target Validation and Elucidation

Objective: To quantify the potency of this compound against the "hit" targets identified in Phase 1.

Methodology:

-

Protocol:

-

Perform the relevant biochemical or cellular assay with a wider range of compound concentrations (typically a 10-point serial dilution).

-

Plot the percent inhibition or activation against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

-

Objective: To confirm a direct physical interaction between the compound and the target protein.

Methodology:

-

Surface Plasmon Resonance (SPR):

-

Protocol:

-

Immobilize the purified target protein on a sensor chip.

-

Flow solutions of this compound at various concentrations over the chip.

-

Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the compound.

-

Determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).

-

-

-

Isothermal Titration Calorimetry (ITC):

-

Protocol:

-

Place the purified target protein in the sample cell of the calorimeter.

-

Inject small aliquots of a concentrated solution of this compound into the sample cell.

-

Measure the heat released or absorbed upon binding.

-

Determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

-

Phase 3: Cellular and In Vivo Confirmation

Objective: To verify that the compound interacts with its intended target in a cellular context.

Methodology:

-

Cellular Thermal Shift Assay (CETSA):

-

Protocol:

-

Treat intact cells with this compound.

-

Heat the cell lysates to various temperatures.

-

Separate the soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

-

A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

-

-

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.

Methodology:

-

Protocol (Example: Carrageenan-Induced Paw Edema Model for Inflammation):

-

Induce inflammation in the hind paw of rodents by injecting carrageenan.

-

Administer this compound orally or intraperitoneally at various doses.

-

Measure the paw volume at different time points after carrageenan injection.

-

Compare the reduction in paw edema in the treated groups to a vehicle control group.

-

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery, yet its full potential can only be realized through a systematic and rigorous investigation of its biological targets. The workflow presented in this guide provides a clear and actionable path for researchers to follow, from initial in silico predictions to in vivo validation. The insights gained from these studies will be instrumental in determining the therapeutic areas where this compound could make a significant impact and will guide future lead optimization efforts to enhance its potency, selectivity, and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaoffer.com [pharmaoffer.com]

- 7. This compound | 151509-01-2 [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]